5-Pyrimidinecarboxylicacid,4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-,ethylester(9CI)
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Overview
Description
5-Pyrimidinecarboxylicacid, 4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester (9CI) is a complex organic compound with a unique structure that includes a pyrimidine ring, a furan ring, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pyrimidinecarboxylicacid, 4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate precursors such as β-diketones with urea or thiourea under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving furfural or its derivatives.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial catalysts to increase yield and reduce reaction time.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones.
Reduction: Reduction reactions can target the pyrimidine ring, converting it to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
5-Pyrimidinecarboxylicacid, 4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The pyrimidine ring can mimic nucleobases, allowing the compound to interfere with nucleic acid synthesis. The furan ring can participate in π-π interactions, enhancing binding affinity to target proteins. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-Pyrimidinecarboxylicacid, 4-ethyl-2-(3-furanyl)
- 5-Pyrimidinecarboxylicacid, 4-(2-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, 1,1-dimethylethyl ester
- 5-Pyrimidinecarboxylicacid, 4-methyl-2-(tetrahydro-3-furanyl)
Uniqueness
The unique combination of the pyrimidine ring, furan ring, and ethyl ester group in 5-Pyrimidinecarboxylicacid, 4-(3-furanyl)-1,2,3,4-tetrahydro-6-methyl-2-oxo-, ethyl ester provides distinct chemical properties and biological activities that are not observed in its similar compounds. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
ethyl 4-(furan-3-yl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-3-18-11(15)9-7(2)13-12(16)14-10(9)8-4-5-17-6-8/h4-6,10H,3H2,1-2H3,(H2,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTDAYOTVMBJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=COC=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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